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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140

Disclaimer: The initial request specified "Upidosin mesylate." Extensive database searches
yielded no results for a compound with this name. The information provided herein pertains to
Upadacitinib, a well-documented Janus kinase (JAK) inhibitor, which is presumed to be the
intended subject of the query. While various salt forms of Upadacitinib are described in the
literature, specific details for a "mesylate” salt are not readily available. This guide, therefore,
focuses on the synthesis of the parent molecule, Upadacitinib, and its general characterization,
with a theoretical protocol for mesylate salt formation.

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing an in-depth overview of the synthesis and characterization of
Upadacitinib.

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase 1
(JAK1) inhibitor.[1][2][3] It is approved for the treatment of several autoimmune and
inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and
ulcerative colitis.[1][3] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of
various pro-inflammatory cytokines that are integral to the pathophysiology of these immune-
mediated diseases.[4] The molecule's structure features a tricyclic imidazolopyrrolopyrazine
core, a chiral cis-pyrrolidine moiety, and a trifluoroethyl urea group.[5]

Synthesis of Upadacitinib
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The synthesis of Upadacitinib is a multi-step process that involves the preparation of key
fragments followed by their coupling and subsequent cyclization to form the core structure. A
scalable, six-stage synthesis has been developed, which is highlighted by an enantioselective
and diastereoselective hydrogenation to establish the two stereocenters on the pyrrolidine ring.

[51[6]
Key Synthetic Fragments:

o Chiral Pyrrolidine Moiety: The synthesis of the (3S,4R)-3-ethyl-4-aminopyrrolidine derivative
is a critical part of the overall process. One route involves a classical resolution of a racemic
mixture.[5] An alternative, more scalable approach utilizes an enantioselective hydrogenation
of a tetrasubstituted olefin to set the desired stereochemistry.[5][6]

» Pyrrolopyrazine Core: This tricyclic core is another essential building block in the synthesis of
Upadacitinib.

General Synthetic Strategy:

The overall synthetic approach involves the coupling of the chiral pyrrolidine fragment with the
pyrrolopyrazine core, followed by a cyclization reaction to form the imidazole ring. The final
step is the formation of the urea moiety.[5]

lllustrative Synthetic Protocol (Conceptual):

A detailed, step-by-step experimental protocol for the synthesis of Upadacitinib is proprietary.
However, based on published literature, a general workflow can be outlined. A recent patent
describes a synthetic route that is cost-effective and environmentally friendly, with good control
over the final product's quality.[7] Another patent outlines the preparation of (3S,4R)-3-ethyl-4-
(3-tosyl-3H-imidazo[l,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-I-
carboxamide as a key intermediate. The final deprotection of the tosyl group yields
Upadacitinib.[8]

o Step 1: Synthesis of the Chiral Pyrrolidine Intermediate. This can be achieved through
various methods, including asymmetric synthesis or classical resolution.

o Step 2: Synthesis of the Pyrrolopyrazine Core. This heterocyclic system is typically built up
through a series of condensation and cyclization reactions.
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o Step 3: Coupling Reaction. The chiral pyrrolidine and the pyrrolopyrazine core are coupled
together.

e Step 4: Imidazole Ring Formation. An intramolecular cyclization reaction forms the final
imidazole ring of the tricyclic system.

o Step 5: Urea Formation. The synthesis is completed by the reaction with a suitable reagent
to form the N-(2,2,2-trifluoroethyl)urea moiety.

Synthesis Pathway of Upadacitinib
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Caption: A simplified workflow for the synthesis of Upadacitinib.
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Proposed Synthesis of Upadacitinib Mesylate

While specific literature on Upadacitinib mesylate is unavailable, a standard salt formation
protocol can be proposed. Mesylate salts are typically formed by reacting the free base of the
active pharmaceutical ingredient (API) with methanesulfonic acid.

Theoretical Experimental Protocol:

o Dissolution: Dissolve Upadacitinib free base in a suitable organic solvent, such as
isopropanol or a mixture of isopropyl acetate and isopropanol.[9]

o Acid Addition: Slowly add one molar equivalent of methanesulfonic acid, dissolved in a
minimal amount of the same solvent, to the Upadacitinib solution with stirring.

o Crystallization: The mesylate salt may precipitate out of the solution upon addition of the acid
or may require cooling, seeding, or the addition of an anti-solvent to induce crystallization.

 Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount
of the solvent, and dried under vacuum to yield Upadacitinib mesylate.

Characterization of Upadacitinib

The characterization of Upadacitinib involves a range of analytical techniques to confirm its
identity, purity, and physicochemical properties.

Experimental Protocols for Characterization:

» High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to
determine the purity of Upadacitinib and to quantify any process-related impurities. A
common setup involves a C18 reversed-phase column with a gradient elution using a mobile
phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[10]

e Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry
(LC-MS/MS) is a powerful tool for the quantification of Upadacitinib in biological matrices and
for the characterization of its metabolites.[10][11] In positive ion mode, Upadacitinib typically
shows a protonated parent ion [M+H]+.[11]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy
are essential for the structural elucidation of Upadacitinib, confirming the connectivity of
atoms and the stereochemistry of the molecule. A published 1H NMR spectrum in d-DMSO
shows characteristic peaks for the aromatic, aliphatic, and amide protons.[8]

o X-ray Powder Diffraction (XRPD): XRPD is used to characterize the solid-state form of
Upadacitinib and its salts, distinguishing between different crystalline polymorphs and
amorphous forms.[9]

 Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These
thermal analysis techniques are used to determine the melting point, thermal stability, and
solvent/water content of the solid form of Upadacitinib.[9]

Characterization Workflow for Upadacitinib
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Caption: A workflow illustrating the characterization of synthesized Upadacitinib.
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Quantitative Data Summary:

Typical
Parameter Method Reference
Value/Result

Molecular Weight - 380.37 g/mol
Molecular Formula - C17H19F3N60O [3]
JAK1 IC50 Biochemical Assay 43-47 nM [8]
JAK2 IC50 Biochemical Assay 120 nM [8]
JAK3 IC50 Biochemical Assay 2304 nM [8]
TYK2 IC50 Biochemical Assay 4690 nM [8]
Mass Spec Transition LC-MS/MS m/z 381 - 256, 213 [10]
Time to Max Pharmacokinetic

2-4 hours [1][3]

Concentration (Tmax) Study

Plasma Protein
o ~52% [12]
Binding

Blood to Plasma Ratio - 1.0 [1][12]

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of
enzymes, with a preference for JAK1.[4] JAKs are intracellular tyrosine kinases that play a
crucial role in the signaling pathways of numerous cytokines and growth factors that are
involved in inflammation and immune responses.[8]

The binding of a cytokine to its receptor on the cell surface activates the associated JAKs. The
activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer
and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by
the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate
the transcription of target genes involved in the inflammatory response.
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Upadacitinib, by inhibiting JAK1, blocks the phosphorylation and activation of STATSs, thereby
interrupting this signaling cascade and reducing the production of pro-inflammatory mediators.

[4]

JAK-STAT Signaling Pathway and Inhibition by Upadacitinib
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Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.
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Conclusion

Upadacitinib is a significant therapeutic agent for a range of autoimmune diseases, and its
synthesis and characterization are crucial for ensuring its quality, safety, and efficacy. The
synthetic strategies for Upadacitinib are well-developed, with a focus on stereocontrol and
scalability. Its characterization relies on a suite of standard analytical techniques that confirm its
structure and purity. As a selective JAK1 inhibitor, its mechanism of action is well-understood,
providing a clear rationale for its clinical use. Further research into different salt forms, such as
the mesylate, may offer opportunities to optimize its physicochemical properties for drug
product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and
Characterization of Upadacitinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15188140#upidosin-mesylate-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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